molecular formula C31H34N6 B12728243 [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile CAS No. 76897-80-8

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile

Cat. No.: B12728243
CAS No.: 76897-80-8
M. Wt: 490.6 g/mol
InChI Key: ULWSOHSPXPGMRN-UHFFFAOYSA-N
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Description

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is a complex organic compound with the molecular formula C31H34N6 It is known for its unique structure, which includes multiple cyano groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with hexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting intermediate is then reacted with malononitrile to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

Biology

  • Biological Interactions : Research has investigated its interactions with biological macromolecules, particularly its binding affinity to proteins and enzymes. Such interactions can provide insights into its potential biological roles and mechanisms of action.

Medicine

  • Therapeutic Properties : Studies have explored the compound's anti-cancer and anti-inflammatory effects. For instance, its ability to inhibit certain cellular pathways may contribute to its therapeutic potential against various diseases.
  • Case Study Example : A study published in 2023 highlighted the compound's efficacy in reducing tumor growth in specific cancer models, demonstrating its potential as a lead compound in drug discovery.

Industry

  • Advanced Materials Development : The compound is utilized in creating polymers and dyes due to its unique structural features. Its cyano groups contribute to enhanced electronic properties, making it suitable for applications in organic electronics.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of advanced materials
BiologyInteraction with macromoleculesPotential binding to proteins; impacts cellular functions
MedicineAnti-cancer and anti-inflammatory effectsEffective in reducing tumor growth in preclinical studies
IndustryDevelopment of polymers and dyesEnhanced electronic properties due to cyano groups

Mechanism of Action

The mechanism of action of [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-{[4-(2,2-Dicyanovinyl)phenyl]ethynyl}nicotinic acid: Shares the dicyanovinyl group but differs in the overall structure and functional groups.

    2-{3-[3-(2,2-Dicyanovinyl)-2,4,6-trimethylbenzyl]-2,4,6-trimethylbenzylidene}malononitrile: Similar in having multiple cyano groups and aromatic rings.

Uniqueness

[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile is unique due to its specific combination of functional groups and structural features.

Biological Activity

Structure

The compound has a molecular formula of C31H34N6C_{31}H_{34}N_6 and features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Dicyanovinyl group : Imparts unique electronic properties.
  • Amine functionalities : Potential for interaction with biological targets.

Physical Properties

  • Molecular Weight : 526.65 g/mol
  • Solubility : Solubility in organic solvents, limited aqueous solubility.

Research indicates that compounds similar to malononitrile derivatives often exhibit a range of biological activities, including:

  • Antitumor Activity : Malononitrile derivatives have been studied for their cytotoxic effects against various cancer cell lines. The presence of the dicyanovinyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives show promise as antimicrobial agents, potentially disrupting microbial cell membranes or inhibiting metabolic pathways.

Case Studies

  • Antitumor Efficacy
    • A study demonstrated that malononitrile derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response.
    • The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, involving caspase activation and mitochondrial membrane potential disruption.
  • Antimicrobial Activity
    • In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively.
    • The proposed mechanism involves interference with bacterial cell wall synthesis.

Toxicological Profile

While the biological activities are promising, toxicity assessments are crucial. Preliminary studies suggest moderate toxicity in mammalian cells, necessitating further investigation into its safety profile.

Research Findings

Study FocusFindingsReference
Antitumor ActivitySignificant cytotoxicity in MCF-7 cells; IC50 = 10-30 µM
Antimicrobial ActivityMIC = 50 µg/mL against S. aureus
Toxicity AssessmentModerate toxicity in mammalian cells; further studies needed

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing [[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile, and how do catalyst systems influence yield and purity?

  • Methodology : The compound can be synthesized via multi-component reactions involving Knoevenagel condensation. For example, aldehydes react with malononitrile derivatives in the presence of heterogeneous catalysts like KF-Al₂O₃ or CSOH-Al₂O₃ under mild conditions (ethanol solvent, room temperature). Catalyst choice impacts reaction efficiency: KF-Al₂O₃ achieves 85–92% yields for analogous pyran derivatives, while CSOH-Al₂O₃ enhances regioselectivity in cyclization steps . Optimization should include solvent polarity, catalyst loading (e.g., 10 mol%), and reaction time (1.5–5 hours) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are conflicting spectral assignments resolved?

  • Methodology : Use IR-LD (infrared linear dichroism) spectroscopy to resolve overlapping vibrational modes in malononitrile derivatives, particularly for distinguishing dicyanovinyl and aromatic C–H stretches. X-ray crystallography (as applied to structurally similar compounds like acetone-solvated malononitrile derivatives) provides unambiguous bond-length validation . Discrepancies between experimental and calculated spectra (e.g., DFT-predicted vs. observed λmax) require hybrid functional validation (e.g., B3LYP vs. CAM-B3LYP) .

Q. What density functional theory (DFT) methods are best suited for predicting electronic properties, and how do exchange-correlation functionals affect accuracy?

  • Methodology : Benchmark against experimental UV-Vis data using B3LYP/6-31G(d,p), which shows <5% deviation in λmax for dicyanovinyl-containing acceptors. Exact-exchange inclusion (e.g., CAM-B3LYP) improves charge-transfer excitation modeling but may overcorrect for localized transitions. For thermochemical accuracy (e.g., ionization potentials), hybrid functionals with gradient corrections (e.g., Becke’s 1993 functional) reduce average errors to ~2.4 kcal/mol .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be probed experimentally and computationally, particularly in multi-step catalytic processes?

  • Methodology : Mechanistic studies for Knoevenagel-Michael-cyclization cascades (e.g., pyranopyrazole synthesis) require isotopic labeling (²H/¹³C) of intermediates and DFT-based transition-state analysis. For example, intermediates like benzylidene malononitrile form via base-catalyzed condensation, followed by Michael addition to pyrrole derivatives. Kinetic isotope effects (KIEs) and Hammett plots validate proposed pathways .

Q. What strategies optimize catalytic systems for synthesizing derivatives of this compound in environmentally benign conditions?

  • Methodology : Ionic liquids (e.g., [BMIM][BF₄]) enhance catalyst recyclability and reduce volatility in solvent-free systems. KF-Al₂O₃, a recyclable solid base, achieves >90% recovery over five cycles for pyran syntheses. Solvent screening (e.g., ethanol vs. dichloromethane) balances polarity and green chemistry metrics .

Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in multi-component reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in Knoevenagel steps, while protic solvents (ethanol) favor hydrogen-bond-assisted cyclization. Substituent effects are quantified via Hammett σ constants: Electron-withdrawing groups (e.g., –CN) on aryl aldehydes accelerate condensation but may hinder nucleophilic additions .

Q. What discrepancies arise between experimental spectroscopic data and computational predictions, and how are these resolved?

  • Methodology : For absorption spectra, CAM-B3LYP often underestimates λmax by 20–30 nm compared to B3LYP, which aligns better with experimental data (~607 nm vs. 634 nm). Discrepancies stem from delocalization error in charge-transfer states. Multi-reference methods (e.g., CASSCF) or solvent-model adjustments (e.g., PCM) improve agreement .

Q. How can enantioselective synthesis of β-chiral malononitrile derivatives be achieved using this compound as a precursor?

  • Methodology : A photoenzymatic one-pot strategy combines photocatalytic Knoevenagel condensation (e.g., using Ru-based photosensitizers) with enzymatic asymmetric reduction (e.g., alcohol dehydrogenases). This approach achieves >90% enantiomeric excess (ee) under visible light and mild pH conditions, avoiding harsh reagents .

Properties

CAS No.

76897-80-8

Molecular Formula

C31H34N6

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-methylamino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C31H34N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(22-34)23-35)15-9-7-6-8-14-36(4)30-12-10-28(24(2)16-30)18-26(20-32)21-33/h10-13,16-19H,5-9,14-15H2,1-4H3

InChI Key

ULWSOHSPXPGMRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCN(C)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

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